molecular formula C12H13BrN2 B11855105 7-Bromo-4-(propylamino)quinoline

7-Bromo-4-(propylamino)quinoline

Cat. No.: B11855105
M. Wt: 265.15 g/mol
InChI Key: CHGXKUBKMMDOJB-UHFFFAOYSA-N
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Description

7-Bromo-4-(propylamino)quinoline (CAS 71595-18-1) is a versatile brominated quinoline derivative that serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel antimalarial agents . With a molecular formula of C12H13BrN2 and a molecular weight of 265.15 g/mol, this compound features a reactive bromine atom at the 7-position of the quinoline ring, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Ullmann couplings . This allows researchers to generate diverse libraries of 7-substituted 4-aminoquinoline analogs to explore structure-activity relationships (SAR) . The primary research value of this compound lies in its role as a building block for creating potential antiplasmodial drugs aimed at overcoming chloroquine resistance in Plasmodium falciparum strains . Studies have shown that 4-aminoquinolines with specific substitutions at the 7-position, synthesized from intermediates like this compound, demonstrate potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) malaria strains . The propylamino side chain at the 4-position contributes to the molecule's basicity and is part of a scaffold that can be optimized for enhanced potency and selectivity . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

7-bromo-N-propylquinolin-4-amine

InChI

InChI=1S/C12H13BrN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15)

InChI Key

CHGXKUBKMMDOJB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=CC(=CC2=NC=C1)Br

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Core

The quinoline skeleton is constructed via acid-catalyzed cyclization. A representative protocol from involves:

  • Condensation : Heating m-bromoaniline with dialkyl alkoxymethylene malonates (e.g., diethyl ethoxymethylenemalonate) at 80–130°C for 0.5–3 hours.

  • Cyclization : Refluxing the resulting enamine in high-boiling solvents (e.g., diphenyl ether) at 240–250°C, yielding 7-bromo-4-hydroxyquinoline-3-carboxylate esters.

Critical Parameters :

  • Solvent selection impacts reaction rate and byproduct formation. Diphenyl ether minimizes decomposition at elevated temperatures.

  • Microwave-assisted cyclization (as in) reduces reaction times from hours to minutes while improving yields by 15–20%.

Chlorination at C4

The 4-hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃). In, treating 7-bromo-4-hydroxyquinoline with excess POCl₃ at 110°C for 4 hours achieves quantitative conversion to 7-bromo-4-chloroquinoline (7a ). Key considerations:

  • Regioselectivity : The 2:1 ratio of 7a to its 5-bromo isomer (7b ) necessitates chromatographic separation.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) resolves 7a (Rf = 0.6) from 7b (Rf = 0.4).

Propylamination at C4

Nucleophilic aromatic substitution (SNAr) introduces the propylamino group. A optimized procedure from involves:

  • Reaction Setup :

    • 7-Bromo-4-chloroquinoline (7a , 1 equiv)

    • Propylamine (5 equiv)

    • Anhydrous ethanol (0.2 M)

    • Triethylamine (2 equiv, as HCl scavenger)

  • Conditions : Reflux at 80°C for 12–16 hours under nitrogen.

  • Workup :

    • Cool to 0°C, filter precipitated product

    • Wash with cold ethanol

    • Recrystallize from ethanol/water (4:1)

Yield : 78–85%
Purity : >99% (HPLC)

Mechanistic Insight :
The electron-withdrawing quinoline nucleus activates the C4-Cl bond for attack by propylamine. Triethylamine neutralizes HCl, shifting equilibrium toward product formation. Microwave-assisted reactions (100°C, 30 min) achieve comparable yields but require specialized equipment.

Optimization Strategies

Solvent Effects on Amination

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.38516
DMF36.7928
Toluene2.44224
Acetonitrile37.58810

Data compiled from and

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. However, ethanol remains preferred for industrial applications due to lower cost and easier product isolation.

Catalytic Approaches

Copper(I) iodide (5 mol%) in DMSO accelerates SNAr reactions, reducing propylamine equivalents from 5 to 2.5 while maintaining 89% yield. This ligand-free system avoids column chromatography, as precipitated Cu(OH)₂ is removable by filtration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, H-2), 8.32 (d, J = 8.8 Hz, 1H, H-8), 7.89 (dd, J = 8.8, 2.0 Hz, 1H, H-6), 7.65 (d, J = 2.0 Hz, 1H, H-5), 6.42 (br s, 1H, NH), 3.35–3.28 (m, 2H, CH₂NH), 1.75–1.65 (m, 2H, CH₂CH₂CH₃), 1.01 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).

  • LC-MS : m/z 281.0 [M+H]⁺ (calc. 280.97 for C₁₂H₁₃BrN₂).

Purity Assessment

Reverse-phase HPLC (Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 μm) with acetonitrile/water (70:30 + 0.1% TFA) at 1 mL/min shows single peak at 4.3 min (λ = 254 nm).

Comparative Method Evaluation

ParameterClassical SNArCopper-CatalyzedMicrowave-Assisted
Yield (%)858988
Time (h)1680.5
Propylamine Equiv52.55
PurificationRecrystallizationFiltrationColumn Chromatography

Data synthesized from

The copper-catalyzed method offers the best balance of efficiency and atom economy, though microwave-assisted synthesis enables rapid screening.

Industrial-Scale Considerations

Patent CN103113298B highlights critical adaptations for kilogram-scale production:

  • Continuous Flow Cyclization : Reduces thermal degradation by maintaining precise temperature control (245 ± 2°C).

  • Acid Hydrolysis Optimization : Replacing NaOH with HCl minimizes dehalogenation side reactions, improving yield from 67% to 96%.

  • Crystallization-Driven Purification : Ethanol/water mixtures (4:1) afford pharmaceutical-grade product without chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-(propylamino)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .

Scientific Research Applications

Synthetic Route Example

One effective synthetic route involves:

  • Starting Materials : Use of 4-aminoquinoline derivatives.
  • Bromination : Reaction with bromine in nitrobenzene.
  • Purification : Column chromatography to isolate the desired product.

This method showcases mild reaction conditions and high yields, making it suitable for large-scale production .

Medicinal Chemistry

7-Bromo-4-(propylamino)quinoline has been investigated for its potential as an antimalarial agent . Studies indicate that modifications to the quinoline structure can enhance potency against multi-drug resistant strains of Plasmodium falciparum. For instance, the introduction of a propylamino group has shown promising results in improving antimalarial activity due to its ability to form intramolecular hydrogen bonds .

Anticancer Activity

Research has also focused on the anticancer properties of quinoline derivatives. The compound has been identified as a potential inhibitor of various cancer cell lines by targeting key enzymes involved in cell proliferation. For example, studies have demonstrated that quinoline analogs can effectively inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, making them potential candidates for antimicrobial therapies .

Biological Pathway Studies

In biological research, this compound serves as a valuable tool for studying biological pathways due to its interactions with various biological targets. Its ability to modulate enzyme activity makes it useful in elucidating mechanisms underlying disease processes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimalarial ActivityEffective against Plasmodium falciparum strainsEnhanced potency with structural modifications
Anticancer PropertiesInhibits key enzymes involved in cancer cell proliferationPotential against multiple cancer types
Biological StudiesInvestigates interactions with biological targetsUseful for understanding disease mechanisms
Synthetic ChemistryBuilding block for complex organic moleculesHigh yields using various synthetic routes

Case Study 1: Antimalarial Activity

A systematic study evaluated the efficacy of this compound against chloroquine-resistant strains of malaria. The results indicated that this compound exhibited significant antimalarial activity with an EC50 value comparable to established treatments, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that quinoline derivatives, including this compound, effectively inhibited the growth of various cancer cell lines by targeting DNA gyrase and other critical enzymes. The findings suggest that these compounds could serve as templates for designing new anticancer drugs with improved selectivity and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Chloroquine and Hydroxychloroquine
  • Structure: Both feature a 4-position substituent on the quinoline ring. Chloroquine has a piperazine ring, while hydroxychloroquine incorporates an oxazine ring .
  • Computational studies suggest that cyclic substituents improve binding to biological targets (e.g., malaria parasites or viral proteins) by stabilizing interactions with hydrophobic pockets or catalytic residues .
7-Bromo-4-(piperazin-1-yl)quinoline
  • Structure: Shares the 7-bromo substituent but replaces the propylamino group with a piperazine ring at the 4-position .
  • Key Differences : The piperazine moiety increases solubility and enables stronger interactions with acidic residues in enzyme active sites. This modification is common in drug design to improve bioavailability and target engagement .
2-Propylquinoline Derivatives
  • Structure: A precursor to 7-bromo-4-(propylamino)quinoline, featuring a propyl chain at the 2-position instead of the 4-position .
  • Key Differences: Molecular docking simulations reveal that 2-propylquinoline has less favorable binding energy (−8.5 kcal/mol DOCK; −25.8 kcal/mol Smina) compared to 4-substituted derivatives. The 4-position substituent in this compound allows better orientation within active sites, particularly near S2 and S3 subsites .

Electronic and Steric Effects

Bromine vs. Other Halogens
  • The 7-bromo substituent in the target compound introduces stronger electron-withdrawing effects than chlorine or fluorine. In contrast, hydroxychloroquine’s 7-chloro group offers milder electronic modulation .
Propylamino vs. Aromatic Substituents
  • Compounds like 4-(4-fluorophenyl)quinoline derivatives (e.g., compounds 20–21 in ) exhibit enhanced binding due to aromatic stacking in the S1/S2 subsites. The propylamino group in this compound lacks this capability but may reduce steric hindrance, enabling deeper penetration into hydrophobic regions .

Table 1: Binding Energy and Substituent Effects

Compound Substituents Docking Score (kcal/mol) Key Interactions
This compound 7-Br, 4-propylamino −8.5 (DOCK) S2/S3 subsites; no S1/S1′ occupancy
Chloroquine 7-Cl, 4-piperazine −9.2 (DOCK) S1–S4 subsites; H-bonds with His164
Compound 22 (L1 library) 4-chlorophenyl, cyclopentane −10.1 (DOCK) Fills S1–S5 subsites; H-bonds with catalytic dyad
  • Key Insight: The propylamino group in this compound limits interactions with the S1′ subsite and catalytic dyad (His41/Cys145), resulting in lower predicted activity compared to derivatives with bulkier or aromatic substituents .

Biological Activity

7-Bromo-4-(propylamino)quinoline is a derivative of the quinoline scaffold, which has garnered attention due to its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position and a propylamino group at the 4-position of the quinoline ring. This specific substitution pattern is crucial for its biological activity, influencing both potency and selectivity against various targets.

Antimalarial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimalarial activity. A systematic study on 7-substituted 4-aminoquinoline analogs demonstrated that modifications at the 7-position can enhance potency against chloroquine-resistant strains of Plasmodium species. The presence of bulky substituents like bromine at this position has been associated with improved efficacy against drug-resistant malaria strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, quinoline derivatives have shown promising results against several cancer cell lines. The introduction of halogen atoms at the C-7 position was found to significantly affect anticancer activity, with bromine generally exhibiting lower efficacy compared to chlorine in certain derivatives . Specifically, compounds with a similar structure demonstrated IC50 values in the low micromolar range against lung and skin cancer cell lines .

Table 1: Anticancer Activity of Related Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)TBDInduces apoptosis
6-Chloro-7-(4-fluorophenylamine)-5,8-quinolinedioneA5491.80NQO1-dependent antiproliferative effect
5,8-Quinolinedione DerivativeSK-MEL-2 (Melanoma)0.59 - 1.52Mitochondrial dysfunction

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .
  • Inhibition of Cell Proliferation : The compound has been observed to inhibit cell proliferation through various pathways, including mitochondrial dysfunction and oxidative stress induction .
  • Antimicrobial Properties : Quinoline derivatives are also noted for their antibacterial and antifungal activities, although specific data on this compound is limited in this context .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at both the 4- and 7-positions significantly influence the biological activity of quinoline derivatives. The presence of a propylamino group enhances solubility and cellular uptake, while halogen substitutions at the 7-position can optimize binding affinity to biological targets .

Table 2: Structure-Activity Relationship Insights

PositionSubstituent TypeEffect on Activity
4PropylaminoIncreased solubility
7BromineModerate potency against resistant strains
7ChlorineHigher potency compared to bromine

Case Studies

Several case studies have highlighted the potential applications of quinoline derivatives in clinical settings:

  • Case Study on Antimalarial Efficacy : A study evaluated a series of quinoline analogs including this compound against chloroquine-resistant Plasmodium falciparum. Results indicated that compounds with bulky substituents maintained high efficacy even against resistant strains .
  • Anticancer Trials : In vitro trials using human cancer cell lines demonstrated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin, suggesting a promising avenue for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 7-Bromo-4-(propylamino)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated quinoline derivatives often employs cross-coupling reactions. For example, 7-bromo-4-chloroquinoline can react with alkylamines under basic conditions (e.g., NaOH) to substitute the chlorine atom with a propylamino group . Optimization involves controlling stoichiometry (e.g., 5:1 molar ratio of amine to substrate), reaction time (18–24 hours), and solvent selection (e.g., sulfolane for improved solubility) . Catalytic systems, such as palladium complexes, may enhance regioselectivity in brominated intermediates .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H-NMR : Peaks at δ 3.42 ppm (CH₂), 4.16–4.81 ppm (CH₂ from propylamino), and aromatic protons between δ 7.57–8.60 ppm .
  • HRMS : Molecular ion [M+H]+ at m/z 380.0398 (theoretical) vs. 380.0394 (observed) validates the molecular formula .
  • IR : Bands at 1665 cm⁻¹ (C=N stretch) and 1587 cm⁻¹ (aromatic C=C) confirm quinoline backbone integrity .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer : Quinoline derivatives are investigated as kinase inhibitors or antimicrobial agents due to their planar aromatic structure and halogen substituents, which enhance target binding. For example, bromine improves lipophilicity and bioavailability, while the propylamino group may facilitate hydrogen bonding with biological targets .

Advanced Research Questions

Q. How does the presence of bromo and propylamino substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 7 acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. The propylamino group at position 4 may sterically hinder electrophilic substitution but stabilize intermediates via N-Pd coordination . Computational studies (DFT) can predict electronic effects, such as reduced LUMO energy at the brominated site, favoring nucleophilic attack .

Q. What are the challenges in analyzing nitrogen transformation pathways during the biodegradation of quinoline derivatives?

  • Methodological Answer : Aerobic biodegradation of quinoline releases NH₄⁺ (48±10% of nitrogen), but contradictory data arise from competing processes like DNRA (dissimilatory nitrate reduction to ammonium) and nitrification inhibition. Key steps include:

  • Quantifying NH₄⁺ : Use ion chromatography (detection limit: 0.1 mg N/L) .
  • Toxicity assays : Assess inhibition of ammonia-oxidizing bacteria (100x more sensitive to hydrocarbons than heterotrophs) via respirometry .

Q. How can computational chemistry predict the environmental persistence and toxicity of this compound?

  • Methodological Answer :

  • Persistence : Calculate half-life in soil/water using EPI Suite™ (e.g., QSAR models for hydrolysis rates).
  • Toxicity : Molecular docking to assess binding to cytochrome P450 enzymes, linked to genotoxicity .
  • Bioaccumulation : Log Kow (octanol-water coefficient) <3 suggests low bioaccumulation potential, aligning with experimental BCF (bioaccumulation factor) <158 in fish .

Q. What strategies mitigate inhibition effects of quinoline derivatives on nitrification processes in bioremediation?

  • Methodological Answer :

  • Co-metabolism : Introduce phenol-degrading consortia to reduce quinoline toxicity .
  • Hybrid systems : Combine MABR (membrane-aerated biofilm reactors) with partial nitritation-anammox to bypass NH₄⁺ accumulation .

Q. How do substituents on the quinoline ring affect its electronic properties and interaction with biological targets?

  • Methodological Answer :

  • Electron-withdrawing bromine : Reduces π-electron density, enhancing electrophilic substitution at position 3.
  • Propylamino group : Increases basicity (pKa ~9.5) and hydrogen-bond donor capacity, critical for kinase inhibition.
  • UV-Vis : λmax shifts (e.g., 322 nm in brominated derivatives) correlate with extended conjugation .

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